molecular formula C11H9NO3 B8451090 6-Carboxy-8-methylcarbostyril

6-Carboxy-8-methylcarbostyril

Cat. No.: B8451090
M. Wt: 203.19 g/mol
InChI Key: FNYOLJHYHHUXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Carboxy-8-methylcarbostyril is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

8-methyl-2-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-6-4-8(11(14)15)5-7-2-3-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

FNYOLJHYHHUXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.1 g of aluminum chloride was added to a solution of 2.5 g of 4-cinnamoylamino-3-methylbenzoic acid in 12.5 ml of chlorobenzene. The mixture was stirred at 90° C. for 1 hour to give rise to a reaction. The reaction mixture was poured into ice water. The resulting precipitate was collected by filtration and dispersed in 70 ml of ethanol and 70 ml of water. The dispersion was made alkaline with a 30% aqueous sodium hydroxide solution and then treated with active carbon. The resulting material was made acidic with concentrated hydrochloric acid. The resulting precipitate was collected by filtration and then washed with hot ethanol to obtain 0.9 g of 6-carboxy-8-methylcarbostyril as a light brown powder.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
4-cinnamoylamino-3-methylbenzoic acid
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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